4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
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Overview
Description
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Its potential bioactivity is being explored for therapeutic applications.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and share some structural features with the compound .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H32N2O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate |
InChI |
InChI=1S/C23H32N2O5/c1-22(2,3)30-21(28)24-10-17-9-23(15-26)14-25(12-19(23)18(17)11-24)20(27)29-13-16-7-5-4-6-8-16/h4-8,17-19,26H,9-15H2,1-3H3/t17-,18+,19+,23-/m1/s1 |
InChI Key |
JTWBIGATXVXFBO-GKAYAJSDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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